5-Methyl-4-(piperidin-2-YL)pyrimidine
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Overview
Description
5-Methyl-4-(piperidin-2-YL)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and a piperidine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(piperidin-2-YL)pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 2-methylpyrimidine, followed by coupling with a piperidine derivative, and subsequent catalytic hydrogenation to yield the target compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction steps but optimized for higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-(piperidin-2-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperidine rings .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-4-(piperidin-2-YL)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a scaffold for the design of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: The compound is also utilized in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of drugs .
Mechanism of Action
The mechanism of action of 5-Methyl-4-(piperidin-2-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-Methyl-5-(piperidin-4-yl)pyrimidine
- 2-Chloro-5-methyl-4-piperidin-1-yl-pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Comparison: Compared to these similar compounds, 5-Methyl-4-(piperidin-2-YL)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the piperidine ring at the 4-position and the methyl group at the 5-position provides distinct chemical and pharmacological properties that can be leveraged in various applications .
Properties
IUPAC Name |
5-methyl-4-piperidin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9/h6-7,9,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDFTJFAKRXUFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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